![molecular formula C8H13F2N B2757028 (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine CAS No. 2253632-35-6](/img/structure/B2757028.png)

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

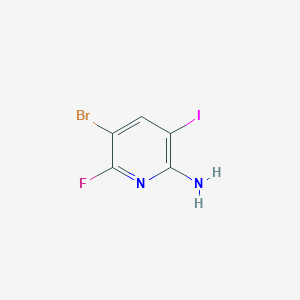

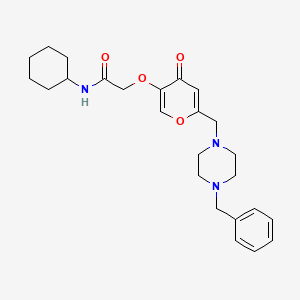

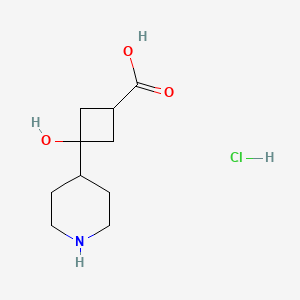

“(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine” is a chemical compound with the molecular formula C7H11F2N . It is a derivative of the bicyclo[4.1.0]heptane structure, which is characterized by a seven-membered ring with two carbon atoms replaced by fluorine atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a seven-membered ring structure (bicyclo[4.1.0]heptane) with two fluorine atoms replacing two hydrogen atoms at the 7th position . The exact 3D structure can be viewed using specific software .Applications De Recherche Scientifique

Cyclization Reactions and Synthesis of Complex Molecules

Research on the synthesis of 1,2,3,4-tetrahydro-β-carbolines demonstrates the utility of bicyclic compounds in generating complex molecular structures through cyclization reactions. The action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, leading to either cyclization to β-carboline derivatives or acidolysis, underscores the role of bicyclic compounds in synthesizing bioactive molecules (Kirkpatrick & MacLaren, 1983).

Homogeneous Hydrogenation and Solvent Complexes

The study on asymmetric homogeneous hydrogenation using rhodium diphosphine precursors highlights the importance of bicyclic structures in catalysis and reaction mechanisms. This research shows how bicyclo[2,2,1]hepta-2,5-diene and related compounds can interact with hydrogen in polar solvents, forming solvated dihydrides or solvate complexes, which are crucial in understanding catalytic processes (Brown et al., 1981).

Levulinic Acid Reactions and Novel Ring Structures

Reactions of levulinic acid with norbornane/ene amino acids and diamines illustrate the synthetic versatility of bicyclic compounds, producing novel ring structures such as methanodioxopyrrolo[1,2-a][3,1]benzoxazines and methylene-bridged pyrrolo[2,1-b]quinazolinones. These reactions showcase the ability of bicyclic compounds to undergo complex transformations, yielding structures with potential pharmacological activities (Stájer et al., 2004).

Applications in Drug Development

The synthesis of BCP benzylamines from 2-azaallyl anions and [1.1.1]propellane reveals the potential of bicyclic compounds in drug development. The creation of BCP analogues of diaryl methanamines, a common scaffold in medicinal chemistry, indicates the significance of incorporating bicyclic structures into drug candidates for enhancing drug-like qualities (Shelp & Walsh, 2018).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes with bicyclic compounds demonstrate unprecedented photocytotoxicity in red light, offering new avenues for cellular imaging and cancer therapy. The ability of these complexes to generate reactive oxygen species and induce apoptosis highlights the therapeutic potential of bicyclic structures in medical applications (Basu et al., 2014).

Propriétés

IUPAC Name |

(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)6-3-1-2-4-7(6,8)5-11/h6H,1-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUNMIFFJSDGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)C2(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2756948.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2756953.png)

![N-[(1-Phenylimidazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2756956.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)

![1-(4-Benzyl-1-piperazinyl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol dihydrochloride](/img/structure/B2756968.png)